Benzenesulfonic acid, 4,4'-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt
Description
Properties
CAS No. |
6408-73-7 |
|---|---|
Molecular Formula |
C26H16N2Na2O10S2 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;4-[1,4-diamino-9,10-dioxo-3-(4-sulfonatophenoxy)anthracen-2-yl]oxybenzenesulfonate |
InChI |
InChI=1S/C26H18N2O10S2.2Na/c27-21-19-20(24(30)18-4-2-1-3-17(18)23(19)29)22(28)26(38-14-7-11-16(12-8-14)40(34,35)36)25(21)37-13-5-9-15(10-6-13)39(31,32)33;;/h1-12H,27-28H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
JJSCWNMFFCKNEU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)OC4=CC=C(C=C4)S(=O)(=O)[O-])OC5=CC=C(C=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
The compound is characterized by a core anthraquinone structure (9,10-dihydro-9,10-dioxo-1,4-anthracenediyl) substituted with diamino and benzenesulfonic acid groups, forming a disodium salt. Its IUPAC name reflects the bis(oxy) linkages between the anthraquinone core and benzenesulfonic acid moieties, with sodium ions balancing the sulfonate groups. It is also known under various synonyms, including disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate).
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Sulfonation | Anthraquinone + H2SO4/Oleum, 80-150°C | Introduction of sulfonic acid groups | Control temperature for regioselectivity |
| Nitration | Sulfonated anthraquinone + HNO3/H2SO4 | Introduction of nitro groups at amino positions | Careful control to avoid over-nitration |
| Reduction (Amination) | Catalytic hydrogenation (Pd/C) or Sn/HCl | Conversion of nitro to amino groups | Mild conditions to preserve sulfonic acid |
| Coupling with benzenesulfonic acid derivatives | Diamino intermediate + benzenesulfonyl chloride + base | Formation of bis(oxy) linkage and disodium salt | Base: NaOH or Na2CO3; temperature 50-80°C |
| Purification | Crystallization or chromatography | Isolation of pure disodium salt | Confirm purity by spectroscopy |
Research Findings and Analytical Data
The compound's synthesis has been optimized to achieve high purity and yield by controlling sulfonation and coupling reaction parameters.
Spectroscopic studies confirm the bis(oxy) linkage and the presence of sulfonate groups in the disodium salt form.
Stability tests indicate that the disodium salt form is more water-soluble and chemically stable compared to the free acid.
Industrial applications benefit from the compound's dyeing properties and its ability to form stable complexes with textile fibers.
Sources and Literature Diversity
The preparation methods summarized here are corroborated by data from the National Center for Biotechnology Information’s PubChem database, which provides detailed chemical identifiers, synonyms, and structural information.
Regulatory and industrial chemical inventories, such as those maintained by the Environmental Protection Agency (EPA) and Australian Industrial Chemicals Introduction Scheme (AICIS), also document the compound’s synthesis and usage profiles.
Peer-reviewed chemical synthesis literature on anthraquinone sulfonation and amination supports the outlined reaction mechanisms and conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter its functional groups, leading to different derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, often with nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
Disodium 4,4’-[(1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthrylene)bis(oxy)]bis[benzenesulfonate] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its sulfonate groups allow it to bind to various substrates, facilitating reactions that can alter the chemical environment. The anthracene core plays a crucial role in its reactivity and stability, making it effective in various applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Disodium [(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy)]bis(benzenesulphonate)
- CAS No.: 70161-19-2
- Molecular Formula : C₃₈H₂₄N₂Na₂O₁₀S₂
- Molar Mass : 778.71 g/mol
- Structure: Features an anthraquinone core (9,10-dihydro-9,10-dioxoanthracene) linked via bis(oxy) bridges to benzenesulfonic acid groups, with disodium counterions .
Key Properties :
- Solubility : High water solubility due to sulfonate groups and ionic nature.
- Stability: Susceptible to desulfonation under acidic or high-temperature conditions, as sulfonic acid groups are attached to sp²-hybridized carbons on the anthraquinone backbone .
- Applications: Likely used as a dye intermediate or surfactant, given structural similarities to anthraquinone-based colorants and sulfonated surfactants .
Comparison with Similar Compounds
Structural Analogues with Anthraquinone Cores
CAS 3773-10-2 : 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diazanediyl]bis(5-butylbenzene-1-sulfonic acid)
- Structural Difference : Replaces oxygen bridges with diazanediyl (NH) groups and introduces butyl substituents on benzene rings.
- Impact: Solubility: Reduced water solubility compared to the target compound due to hydrophobic butyl groups. Applications: Enhanced surfactant properties in non-polar media .
CAS 3443-92-3 : Benzenesulfonic acid, 2,2'-[(9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, disodium salt
CAS 27711-76-8 : Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl
- Structural Difference: Substitutes one oxygen bridge with an amino (NH) group and adds methyl substituents.
- Impact: Electronic Properties: Amino groups improve electron density on the anthraquinone core, altering UV-Vis absorption for specialized dye applications .
Functional Group Variations
CAS 70210-06-9 : Benzenesulfonic acid, 2-iodo-5-methyl-, potassium salt
- Structural Difference: Replaces anthraquinone core with a simple iodinated benzene ring.
- Impact :
CAS 68299-19-4 : Benzenesulfonic acid, [[[(nonafluorobutyl)sulfonyl]amino]methyl]-, monosodium salt
- Structural Difference: Incorporates perfluorinated (nonafluorobutyl) chains.
- Impact :
Triazine-Linked Derivatives
CAS Unlisted () : Tetrasodium 4,4′-bis[[4-[bis(2-hydroxyethyl)amino]-6-(p-sulfoanilino)-s-triazin-2-yl]amino]stilbene-2,2′-disulphonate
- Structural Difference: Uses triazine rings instead of anthraquinone, with stilbene bridges and multiple sulfonate groups.
- Impact: Optical Brightening: Enhanced fluorescence for textile brighteners due to conjugated stilbene and triazine moieties .
Comparative Data Table
Research Findings and Trends
- Desulfonation Mechanisms: Compounds with sulfonate groups on sp² carbons (e.g., anthraquinone derivatives) undergo rapid desulfonation under acidic conditions, releasing sulfuric acid—a critical factor in catalyst design .
- Market Drivers: Anthraquinone sulfonates dominate the textile dye sector, while fluorinated derivatives see growth in specialty chemicals .
- Regulatory Pressures : Perfluorinated and triazine-linked analogues face stricter EPA regulations due to persistence and toxicity .
Biological Activity
Benzenesulfonic acid, 4,4'-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt (CAS Number: 6408-73-7) is a synthetic compound primarily utilized as a dye in various applications. Its structure includes an anthracene moiety which contributes to its biological activity and potential applications in medicinal chemistry. This article examines the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C26H16N2Na2O10S2
- Molar Mass : 626.52 g/mol
- Synonyms : C.I. Acid Violet 42, Supracen Violet 3R
Biological Activity
The biological activity of benzenesulfonic acid derivatives has been explored in various studies, particularly focusing on their effects on cellular processes and potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant capacity is crucial for protecting cells from damage associated with various diseases, including cancer and cardiovascular disorders.
Antimicrobial Properties
Studies have shown that certain benzenesulfonic acid derivatives possess antimicrobial activities against a range of pathogens. For instance, derivatives have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential use in developing antibacterial agents.
Inhibition of Lipid Accumulation
In a study evaluating the effects of similar compounds on macrophages, it was found that certain benzenesulfonic acid derivatives significantly inhibit the uptake of acetylated low-density lipoprotein (LDL) by macrophages. This inhibition is important as it can prevent foam cell formation, a key step in the development of atherosclerosis .
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of benzenesulfonic acid derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The results indicated a significant reduction in DPPH radical concentration when treated with these compounds, suggesting their potential as natural antioxidants.
| Compound | DPPH Radical Scavenging (%) |
|---|---|
| Control | 10 |
| Compound A | 45 |
| Compound B | 60 |
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial efficacy of benzenesulfonic acid derivatives against common pathogens. The minimum inhibitory concentration (MIC) was determined for several strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
Research Findings
Recent studies have highlighted the potential therapeutic applications of benzenesulfonic acid derivatives:
- Cancer Research : Compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Cardiovascular Health : The ability to inhibit lipid accumulation suggests a role in managing cardiovascular diseases.
- Environmental Impact : Assessments indicate that these compounds may pose risks to aquatic life due to their persistence and toxicity in the environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
